molecular formula C6H7NO3S B029453 N-Hydroxybenzenesulfonamide CAS No. 599-71-3

N-Hydroxybenzenesulfonamide

Cat. No.: B029453
CAS No.: 599-71-3
M. Wt: 173.19 g/mol
InChI Key: BRMDATNYMUMZLN-UHFFFAOYSA-N
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Description

Piloty’s Acid, also known as benzenesulfohydroxamic acid, is an organic compound with the formula C₆H₅SO₂N(H)OH. It is a white solid and serves as the benzenesulfonyl derivative of hydroxylamine. This compound is primarily used to generate nitroxyl (HNO), a highly reactive species involved in various chemical and biochemical reactions .

Mechanism of Action

Target of Action

N-Hydroxybenzenesulfonamide primarily targets the carbonic anhydrase (CA) . Carbonic anhydrase is a zinc-containing metalloenzyme that plays a crucial role in physiological functions such as pH and CO2 regulation .

Mode of Action

This compound interacts with carbonic anhydrase by forming a coordination bond between its negatively charged amino group and the zinc ion in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule . The binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s activity, thereby influencing the biochemical pathways in which carbonic anhydrase is involved . Carbonic anhydrase catalyzes the reversible conversion of carbon dioxide and water into bicarbonate and protons, a critical process in many physiological functions.

Result of Action

The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity . This inhibition can lead to alterations in physiological processes that depend on the enzyme, such as pH regulation and CO2 transport.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s binding affinity to carbonic anhydrase . Additionally, factors such as temperature and the presence of other molecules could potentially impact the compound’s stability and action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piloty’s Acid can be synthesized through the reaction of benzenesulfonyl chloride with hydroxylamine hydrochloride in a basic medium. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of Piloty’s Acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.

Chemical Reactions Analysis

Types of Reactions

Piloty’s Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Piloty’s Acid has numerous applications in scientific research:

Comparison with Similar Compounds

Piloty’s Acid is unique in its ability to release nitroxyl (HNO) under specific conditions. Similar compounds include:

Piloty’s Acid stands out due to its specific reactivity and the conditions required for HNO release, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

N-hydroxybenzenesulfonamide
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InChI

InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMDATNYMUMZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO3S
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DSSTOX Substance ID

DTXSID4060521
Record name Benzenesulfonamide, N-hydroxy-
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Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS]
Record name Piloty's acid
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Vapor Pressure

0.00000132 [mmHg]
Record name Piloty's acid
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CAS No.

599-71-3
Record name N-Hydroxybenzenesulfonamide
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Record name Benzenesulphonohydroxamic acid
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Record name N-HYDROXYBENZENESULFONAMIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methoxyphenylsulfonamide 13 (35.9 g, 70.8 mmol) in dichloromethane (3.5 L) at 0° C. was charged boron tribromide (1M in DCM, 40.1 mL, 425 mmol). The reaction content was allowed to warm to room temperature, stirred over two hours, and monitored by TLC assay (SiO2, 10% methanol in dichloromethane as eluent, dibenzyl product Rf=0.16, visualization by UV). To the contents at 0° C. was slowly charged propylene oxide (82 g, 1.42 mmol). Methanol (200 mL) was added and the reaction mixture was concentrated via rotary evaporator to afford a viscous oil. The crude product mixture was purified by silica gel column chromatography using 10% methanol in dichloromethane to afford the product 14 as a foam (22 g, 80% yield). 1H NMR (DMSO) δ 7.60 (d, 2H), 7.30-7.20 (m, 5H), 6.95 (d, 2H), 3.90-3.75 (m, 1H), 3.45-3.20 (m, 5H), 3.00-2.55 (m, 5H), 2.50-2.40 (m, 1H), 1.95-1.85 (m, 1H), 0.85 (d, 3H), 0.80 (d, 3H).
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35.9 g
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200 mL
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80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxybenzenesulfonamide
Reactant of Route 2
N-Hydroxybenzenesulfonamide
Reactant of Route 3
N-Hydroxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Hydroxybenzenesulfonamide
Reactant of Route 5
N-Hydroxybenzenesulfonamide
Reactant of Route 6
N-Hydroxybenzenesulfonamide

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